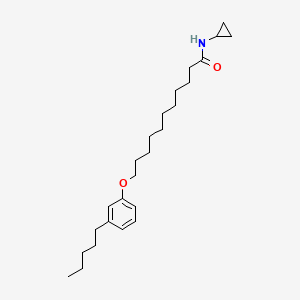
CB1/2 agonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB1/2 agonist 3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing cannabinoid receptor agonists often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
CB1/2 agonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
CB1/2 agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and activation of cannabinoid receptors.
Biology: Helps in understanding the role of cannabinoid receptors in various biological processes, such as neurotransmission and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions like pain, anxiety, and neurodegenerative diseases.
Industry: Used in the development of new drugs targeting cannabinoid receptors
Mechanism of Action
CB1/2 agonist 3 exerts its effects by binding to the CB1 and CB2 receptors, which are G-protein coupled receptors. Upon activation, these receptors inhibit adenylyl cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This leads to the activation of mitogen-activated protein kinase (MAPK) signaling and phosphoinositide 3-kinase (PI3K) pathways, as well as the modulation of voltage-gated calcium channels . These molecular pathways are involved in various physiological processes, including pain perception, immune response, and neuroprotection .
Comparison with Similar Compounds
CB1/2 agonist 3 is unique in its non-selective agonistic activity for both CB1 and CB2 receptors. Similar compounds include:
Δ9-tetrahydrocannabinol (THC): The main psychoactive component of cannabis, which also acts on CB1 and CB2 receptors.
HU-210: A synthetic cannabinoid that is a full agonist at the CB1 receptor.
CP55940: Another synthetic cannabinoid with high affinity for both CB1 and CB2 receptors
Compared to these compounds, this compound exhibits a balanced affinity for both CB1 and CB2 receptors, making it a valuable tool for studying the overall effects of cannabinoid receptor activation .
Properties
Molecular Formula |
C25H41NO2 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-cyclopropyl-11-(3-pentylphenoxy)undecanamide |
InChI |
InChI=1S/C25H41NO2/c1-2-3-10-14-22-15-13-16-24(21-22)28-20-12-9-7-5-4-6-8-11-17-25(27)26-23-18-19-23/h13,15-16,21,23H,2-12,14,17-20H2,1H3,(H,26,27) |
InChI Key |
ZWANZUMSTXYAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)OCCCCCCCCCCC(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















